4-(Bromomethyl)-2-methylthiophene
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Overview
Description
4-(Bromomethyl)-2-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The bromomethyl group at the 4-position and the methyl group at the 2-position make this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methylthiophene.
Scientific Research Applications
4-(Bromomethyl)-2-methylthiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylthiophene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
2-Bromomethylthiophene: Lacks the methyl group at the 2-position, making it less sterically hindered.
4-Methylthiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2,5-Dibromothiophene: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2-methylthiophene is unique due to the presence of both a bromomethyl group and a methyl group, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C6H7BrS |
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Molecular Weight |
191.09 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H7BrS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 |
InChI Key |
VZLAWFMOQPYADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CBr |
Origin of Product |
United States |
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